molecular formula C3H9ClN2O B558173 Boc-Lys(Ac)-OH CAS No. 6404-26-8

Boc-Lys(Ac)-OH

Cat. No. B558173
CAS RN: 6404-26-8
M. Wt: 124.57 g/mol
InChI Key: GAGJMOQGABUOBK-UHFFFAOYSA-N
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Description

“Boc-Lys(Ac)-OH” is a compound that is commonly used in solution phase peptide synthesis . It is a fluorescent substrate for histone deacetylases (HDACs) .


Synthesis Analysis

“Boc-Lys(Ac)-OH” has been used in the synthesis of a potential compound by conjugating the substrate moiety Boc-Lys(Ac), which serves as a masking group . This compound was created for selective cancer therapy that utilizes increased HDAC and tumour-associated protease activities produced in malignant cancer cells .


Molecular Structure Analysis

The molecular structure of “Boc-Lys(Ac)-OH” can be found in various chemical databases .


Chemical Reactions Analysis

“Boc-Lys(Ac)-OH” undergoes deacetylation, removing the acetyl group from the lysine residue . This deacetylation event facilitates the action of trypsin, an enzyme that cleaves the molecule .


Physical And Chemical Properties Analysis

“Boc-Lys(Ac)-OH” is a white to slight yellow to beige powder . It has a molecular weight of 288.34 g/mol . It is soluble in dimethylformamide (DMF) .

Scientific Research Applications

  • Peptide Synthesis : Boc-Lys(Ac)-OH is employed in peptide synthesis for protecting amino groups. Zhao Yi-nan and Melanie Key (2013) demonstrated its use in synthesizing Fmoc-L-Lys(Boc)-Gly-OH, a polypeptide, highlighting the relevance in simplifying polypeptide synthesis processes (Zhao Yi-nan & Melanie Key, 2013).

  • Building Blocks in Peptide Synthesis : J. Davies and Loai Al-Jamri (2002) synthesized N(alpha)-Boc-N(epsilon)-tetrabenzyl-DTPA-L-lysine and N(alpha)-Fmoc-N(epsilon)-tetra-t-butyl-DTPA-L-lysine as building blocks for solid-phase synthesis of DTPA-containing peptides. This emphasizes its role in the development of specialized peptide structures (J. Davies & Loai Al-Jamri, 2002).

  • Genome Editing : Toru Suzuki et al. (2018) reported the development of heritable Cas9-mediated mammalian genome editing controlled by Boc-Lys(Ac)-OH. This finding is significant for genome editing applications, particularly in clinical therapeutic genome editing and gene drives (Toru Suzuki et al., 2018).

  • Biomedical Applications : Boc-Lys(Ac)-OH has been used in the synthesis of amphiphilic poly(L-lactide)-b-dendritic poly(L-lysine)s, which are significant in the field of biodegradable polymers for medical applications. This was demonstrated by Yang Li et al. (2006), who investigated the synthesis of these copolymers with a metal-free catalyst (Yang Li et al., 2006).

  • Nanotechnology : J. Mulvey et al. (2014) explored the synthesis and pharmacokinetics of lysine-modified single-walled carbon nanotubes, using Boc-Lys(Ac)-OH. This research is relevant to the development of nanotechnology for medicinal applications (J. Mulvey et al., 2014).

Future Directions

“Boc-Lys(Ac)-OH” has been used in the development of a new prodrug strategy for selective cancer therapy . This cancer-selective cleavage of the masking group is a promising strategy for the next generation of anticancer drug development that could be applied to many other cytotoxic agents . The development of highly selective peptide linkers using unnatural amino acids is also a future direction .

properties

IUPAC Name

(2S)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5/c1-9(16)14-8-6-5-7-10(11(17)18)15-12(19)20-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,16)(H,15,19)(H,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKOUUAPSRCSNT-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20982132
Record name N~2~-[tert-Butoxy(hydroxy)methylidene]-N~6~-(1-hydroxyethylidene)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20982132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Lys(Ac)-OH

CAS RN

6404-26-8
Record name N~2~-[tert-Butoxy(hydroxy)methylidene]-N~6~-(1-hydroxyethylidene)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20982132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
N Yao, CY Wu, W Xiao, KS Lam - Peptide Science, 2008 - Wiley Online Library
Vancomycin, an important antibiotic against medically relevant gram‐positive bacteria such as methicillin‐resistant Staphylococcus aureus, exerts its antibacterial effects by binding with …
Number of citations: 15 onlinelibrary.wiley.com
N Ueki, S Lee, NS Sampson, MJ Hayman - Nature communications, 2013 - nature.com
Eradication of cancer cells while minimizing damage to healthy cells is a primary goal of cancer therapy. Highly selective drugs are urgently needed. Here we demonstrate a new …
Number of citations: 99 www.nature.com
D Ma, Q Zong, Y Du, F Yu, X Xiao, R Sun, Y Guo… - Acta Biomaterialia, 2021 - Elsevier
Subcellular organelle targeted imaging and therapy are of enormous interest in cancer theranostics. However, the lack of tumor-selective organelle targeting has compromised their …
Number of citations: 10 www.sciencedirect.com
G Balboni, V Onnis, C Congiu, M Zotti… - Journal of medicinal …, 2006 - ACS Publications
Substitution of Gly with side-chain-protected or unprotected Lys in lead compounds containing the opioid pharmacophore Dmt-Tic [H-Dmt-Tic-Gly-NH-CH 2 -Ph, μ agonist/δ antagonist; …
Number of citations: 32 pubs.acs.org
B Jose, S Okamura, T Kato, N Nishino, Y Sumida… - Bioorganic & medicinal …, 2004 - Elsevier
A cyclic hexapeptide hydroxamic acid inhibitor for HDAC6 has been designed and synthesized on the basis of the facts that α-tubulin is the substrate of HDAC6 and of the excellent …
Number of citations: 29 www.sciencedirect.com
M Wang, Y Wang, K Hu, N Shao, Y Cheng - Biomaterials science, 2015 - pubs.rsc.org
A nanoparticle with a specific response to tumor extracellular acidity provides a new option in the design of tumor-targeted delivery systems. In this study, we report such a pH-…
Number of citations: 44 pubs.rsc.org
RK Quinn, AL Cianci, JA Beaudoin… - Bioorganic & medicinal …, 2010 - Elsevier
The alkene peptide isostere for the d-Ala-d-Ala dipeptide was synthesized via a convergent approach utilizing olefin cross-metathesis. The new isostere was then evaluated for binding …
Number of citations: 5 www.sciencedirect.com
H Bai, H Wang, Z Zhou, Y Piao, X Liu… - Advanced Functional …, 2023 - Wiley Online Library
Precise delivery and release of therapeutics in the subcellular targets are critical for tumor‐selective chemotherapy. Self‐immolative structures are sophisticatedly designed to achieve …
Number of citations: 3 onlinelibrary.wiley.com
K KAMISANGO, I SAIKI, Y TANIO… - Chemical and …, 1981 - jstage.jst.go.jp
Twenty-two kinds of N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP) analogs were synthesized and their adjuvant activity on the induction of delayed-type hypersensitivity to ABA-N-…
Number of citations: 20 www.jstage.jst.go.jp
IC Sun, HY Yoon, DK Lim, K Kim - Bioconjugate chemistry, 2020 - ACS Publications
Enzyme-activatable anticancer prodrugs are modified medications that are composed of an anticancer drug, cleavable linker, and functional moiety. The purpose of such a prodrug …
Number of citations: 40 pubs.acs.org

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